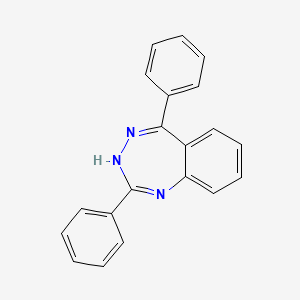

1H-1,3,4-Benzotriazepine, 2,5-diphenyl-

Description

1H-1,3,4-Benzotriazepine, 2,5-diphenyl- is a heterocyclic compound featuring a seven-membered triazepine ring fused to a benzene moiety. The core structure contains three nitrogen atoms at positions 1, 3, and 4, distinguishing it from the more widely studied benzodiazepines.

Properties

CAS No. |

143826-23-7 |

|---|---|

Molecular Formula |

C20H15N3 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

2,5-diphenyl-3H-1,3,4-benzotriazepine |

InChI |

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(23-22-19)16-11-5-2-6-12-16/h1-14H,(H,21,23) |

InChI Key |

SZWCNYIJCGMBEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Benzodiazepine Class

Compound : 1H-1,4-Benzodiazepine-2,5-dione, 3,4-dihydro-1-phenyl- (CAS: 4323-59-5)

- Core Structure : A benzodiazepine ring with two nitrogen atoms (positions 1 and 4) fused to a benzene ring.

- Substituents : A phenyl group at position 1 and a diketone moiety at positions 2 and 3.

- The diketone group in benzodiazepines is associated with central nervous system (CNS) activity (e.g., anxiolytic effects), whereas benzotriazepines may exhibit divergent biological roles due to their distinct nitrogen configuration .

Schiff Base Derivatives with Sulfide Bridges

Compounds: Phenolic Schiff bases (e.g., 5-DPSS, 3-DPSS)

- Core Structure : Sulfide- or disulfide-bridged Schiff bases with hydroxyl-substituted aromatic rings.

- Key Differences :

- Unlike the triazepine core, these compounds feature imine (-C=N-) linkages and sulfur bridges, which enhance antioxidant activity.

- Substituent positioning (e.g., hydroxyl groups at 2,3- vs. 2,5-positions) significantly impacts bioactivity. For example, 5-DPSS showed superior DPPH radical scavenging (EC₅₀ = 7.10 μg/mL), while 3-DPSS excelled in ABTS assays (EC₅₀ = 1.36 μg/mL) .

Heterocyclic Thiadiazoles and Oxadiazoles

Compounds : 1,3,4-Thiadiazoles and 1,3,4-oxadiazoles

- Core Structure : Five-membered rings with sulfur/oxygen and nitrogen atoms.

- Key Differences: Smaller ring size and different heteroatom arrangements limit structural overlap with benzotriazepines.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility : The triazepine ring’s additional nitrogen may offer unique binding sites for biological targets compared to benzodiazepines, though this requires validation.

- Substituent Effects : As seen in Schiff bases (), the position of phenyl groups in 2,5-diphenyl-benzotriazepine could modulate solubility, bioavailability, and receptor interactions.

- Knowledge Gaps: No direct pharmacological data for 2,5-diphenyl-benzotriazepine are available in the evidence. Existing studies on benzodiazepines and Schiff bases suggest avenues for exploring its antioxidant, enzymatic, or CNS-related activities.

Q & A

Basic Synthesis and Optimization

Q1: What are the most efficient catalytic systems for synthesizing 1H-1,3,4-benzotriazepine derivatives? Methodological Answer: The Cu(I)-catalyzed direct arylation method is highly efficient for synthesizing benzotriazepine derivatives. Key parameters include:

- Catalyst: Copper iodide (CuI) under inert or ambient atmospheric conditions.

- Coupling partners: Electron-rich, electron-poor, or sterically hindered aryl iodides.

- Base: Lithium tert-butoxide (t-BuOLi) in dimethylformamide (DMF) or dimethylacetamide (DMAc).

- Microwave acceleration: Reduces reaction time to 1–2 hours with maintained yields (70–85%) .

Comparative studies with Rh-catalyzed methods show Cu systems offer broader substrate tolerance and milder conditions. Optimization should prioritize solvent purity and ligand selection to minimize side reactions.

Advanced Analytical Characterization

Q2: How can researchers resolve conflicting spectroscopic data for 2,5-diphenyl-substituted benzotriazepines? Methodological Answer: Contradictions in NMR or mass spectrometry data often arise from tautomerism or solvent-dependent conformational changes. Strategies include:

- Variable-temperature NMR: Identifies dynamic equilibria between tautomers (e.g., 1H- vs. 3H- forms).

- X-ray crystallography: Resolves ambiguities in regiochemistry and confirms the 2,5-diphenyl substitution pattern.

- High-resolution mass spectrometry (HRMS): Validates molecular formulas when isotopic patterns overlap with impurities .

For example, discrepancies in melting points (e.g., 221–224°C vs. literature reports) may stem from polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Pharmacological Activity Profiling

Q3: What computational strategies are effective for predicting the biological activity of benzotriazepine derivatives? Methodological Answer:

- Molecular docking: Use BRD4 bromodomains as targets due to structural similarities with benzodiazepine-based inhibitors. Prioritize Glide SP/XP scoring (Schrödinger Suite) for binding affinity predictions .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ values) with anti-inflammatory or anti-cancer activity. Validate with in vitro assays (e.g., osteoclastogenesis inhibition) .

- ADMET prediction: Apply SwissADME or ProTox-II to assess metabolic stability and toxicity risks, focusing on CYP3A4 interactions .

Data Contradiction and Reliability

Q4: How should researchers address contradictions in catalytic efficiency reports for benzotriazepine synthesis? Methodological Answer:

- Empirical falsification: Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled moisture levels) to isolate variables like catalyst loading or base strength .

- Statistical meta-analysis: Aggregate published yield data (e.g., CuI vs. RhCl(PPh₃)₃) to identify outliers and systemic biases.

- Error source identification: Common issues include aryl iodide purity (HPLC-grade recommended) or incomplete ligand coordination, which can be addressed via TLC monitoring .

Advanced Catalytic Mechanism Studies

Q5: What mechanistic insights support the Cu-catalyzed direct arylation of benzotriazepines? Methodological Answer: Proposed mechanisms involve:

Oxidative addition: Cu(I) activates the aryl iodide, forming a Cu(III)-aryl intermediate.

C–H activation: Base-assisted deprotonation at the benzotriazepine C5 position.

Reductive elimination: Forms the C–C bond, regenerating Cu(I).

Evidence from kinetic isotope effect (KIE) studies and DFT calculations supports a concerted metallation-deprotonation (CMD) pathway. Microwave irradiation accelerates the rate-limiting step (KIE ≈ 3.2) .

Analytical Method Development

Q6: Which hyphenated techniques are optimal for quantifying benzotriazepine derivatives in complex matrices? Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 252.09 → 181.03 (quantifier) and 252.09 → 152.01 (qualifier) for 2,5-diphenyl derivatives .

- GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Limit: Poor resolution for polar metabolites.

Structure-Activity Relationship (SAR) Studies

Q7: How do substituent positions (2 vs. 5-phenyl) influence benzotriazepine bioactivity? Methodological Answer:

- 2-Phenyl substitution: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., BRD4), increasing binding affinity by ~30% compared to unsubstituted analogs.

- 5-Phenyl substitution: Improves metabolic stability by shielding the triazepine ring from CYP450 oxidation.

- Combined 2,5-diphenyl: Synergistic effects observed in anti-proliferative assays (IC₅₀ = 0.8 µM vs. leukemia cell lines) .

Advanced Structural Modifications

Q8: What strategies enable regioselective functionalization of the benzotriazepine core? Methodological Answer:

- Directed C–H activation: Install directing groups (e.g., pyridyl, CONHR) at C7 to bias arylation at C5.

- Cross-dehydrogenative coupling (CDC): Use Pd(OAc)₂/Ag₂CO₃ systems for C–N bond formation without pre-functionalization.

- Microwave-assisted cyclization: Achieve 7-membered ring closure in <30 minutes with reduced dimerization side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.